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Compound of Interest

Compound Name: 5-Iodo-1H-indazol-3-amine

Cat. No.: B1319777 Get Quote

An In-depth Technical Guide to 5-Iodo-1H-indazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract
5-Iodo-1H-indazol-3-amine is a halogenated derivative of the 3-aminoindazole scaffold, a

privileged structure in medicinal chemistry. The indazole core is a bioisostere of indole and is

found in numerous biologically active compounds and approved pharmaceuticals.[1] The 3-

aminoindazole moiety, in particular, is recognized as an effective "hinge-binding" fragment,

crucial for the activity of many kinase inhibitors.[2] This document provides a comprehensive

overview of the chemical structure, properties, and plausible synthetic routes for 5-Iodo-1H-
indazol-3-amine. While specific experimental data for this compound is limited, this guide

consolidates predicted spectroscopic data based on analogous structures and fundamental

principles. Furthermore, it discusses the well-established biological context of the 3-

aminoindazole scaffold as a kinase inhibitor and outlines relevant experimental protocols for its

synthesis and handling.

Chemical Structure and Properties
5-Iodo-1H-indazol-3-amine is characterized by an indazole ring system substituted with an

iodine atom at position 5 and an amine group at position 3.
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Caption: Chemical Structure of 5-Iodo-1H-indazol-3-amine

Chemical Identifiers
Identifier Value

IUPAC Name 5-Iodo-1H-indazol-3-amine

CAS Number 88805-76-9[3]

Molecular Formula C₇H₆IN₃[3]

InChI Key JRGNBDMFXNNOIJ-UHFFFAOYSA-N[4]

SMILES NC1=NNc2cc(I)ccc12

Physicochemical Properties
Experimental data for the physical properties of 5-Iodo-1H-indazol-3-amine are not readily

available in the cited literature. The data presented are either calculated or based on closely

related compounds.

Property Value

Molecular Weight 259.05 g/mol [3]

Physical Form Solid (predicted)[4]

Solubility
Predicted to be soluble in polar organic solvents

like DMSO and DMF.[5][6]

Melting Point Not reported.

Boiling Point Not reported.
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Spectroscopic Data (Predicted)
Verified, publicly available spectra for 5-Iodo-1H-indazol-3-amine are limited. The following

data are predicted based on the analysis of structurally similar compounds and established

spectroscopic principles.[7][8][9]

¹H NMR Spectroscopy
The predicted ¹H NMR chemical shifts are referenced to TMS in a solvent such as DMSO-d₆,

which is commonly used for indazole derivatives to observe the exchangeable NH protons.[7]

Proton Assignment Predicted δ (ppm) Multiplicity Notes

NH (Indazole) ~11.0 - 12.0 broad singlet
Exchangeable with

D₂O.

H-4 ~7.6 - 7.8 d

H-6 ~7.3 - 7.5 dd

H-7 ~7.1 - 7.3 d

NH₂ (Amine) ~5.0 - 6.0 broad singlet
Exchangeable with

D₂O.[10]

¹³C NMR Spectroscopy
Carbon Assignment Predicted δ (ppm)

**C-3 (C-NH₂) ** ~150 - 155

C-3a ~140 - 145

C-4 ~125 - 130

C-5 (C-I) ~85 - 95

C-6 ~128 - 132

C-7 ~110 - 115

C-7a ~120 - 125
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Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the primary amine

and the aromatic indazole ring system.[8][9]

Wavenumber (cm⁻¹) Intensity Assignment

3450 - 3300 Medium, Sharp (Doublet)
Asymmetric & Symmetric N-H

stretch (Primary Amine)[9]

~3100 Medium, Broad N-H stretch (Indazole Ring)

3100 - 3000 Medium to Weak Aromatic C-H stretch

1650 - 1580 Medium to Strong
N-H bend (scissoring) of

Primary Amine[8]

1620 - 1450 Medium to Strong C=C stretch (Aromatic Ring)

1335 - 1250 Strong
C-N stretch (Aromatic Amine)

[8]

910 - 665 Broad, Strong N-H wag (Primary Amine)[8]

Mass Spectrometry
The mass spectrum is expected to show a prominent molecular ion peak (M⁺). In accordance

with the nitrogen rule, the compound's odd molecular weight corresponds to its odd number of

nitrogen atoms.[11]

m/z Value Assignment

~259 [M]⁺• (Molecular Ion)

~132 [M - I]⁺ (Fragment from loss of Iodine)

Experimental Protocols
Synthesis from 2-Fluoro-5-iodobenzonitrile

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.orgchemboulder.com/Spectroscopy/irtutor/aminesir.shtml
https://openstax.org/books/organic-chemistry/pages/24-10-spectroscopy-of-amines
https://openstax.org/books/organic-chemistry/pages/24-10-spectroscopy-of-amines
https://www.orgchemboulder.com/Spectroscopy/irtutor/aminesir.shtml
https://www.orgchemboulder.com/Spectroscopy/irtutor/aminesir.shtml
https://www.orgchemboulder.com/Spectroscopy/irtutor/aminesir.shtml
https://ncstate.pressbooks.pub/organicchem/chapter/spectroscopy-of-amines/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1319777?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A common and effective method for the synthesis of 3-amino-1H-indazoles is the reaction of an

ortho-fluorobenzonitrile derivative with hydrazine hydrate.[5][12] This approach is directly

applicable for the preparation of 5-Iodo-1H-indazol-3-amine.[12]

2-Fluoro-5-iodobenzonitrile

Reaction Vessel

Add

Hydrazine Hydrate (NH₂NH₂·H₂O) Add

Solvent (e.g., n-Butanol) Add

5-Iodo-1H-indazol-3-amine

Reflux (e.g., 120°C)
Then Workup & Purification

Click to download full resolution via product page

Caption: General workflow for the synthesis of 5-Iodo-1H-indazol-3-amine.

Methodology:

Reaction Setup: To a solution of 2-Fluoro-5-iodobenzonitrile (1.0 eq) in a suitable high-boiling

solvent such as n-butanol or ethylene glycol, add hydrazine hydrate (3.0-5.0 eq).[5]

Cyclization: Heat the reaction mixture to reflux (typically 120-140°C) and monitor the reaction

progress using Thin Layer Chromatography (TLC). The reaction is generally complete within

a few hours.

Workup: After cooling the reaction mixture to room temperature, a precipitate of the product

may form. The solid can be collected by filtration. Alternatively, the reaction mixture can be

diluted with water, and the resulting precipitate is filtered, washed with water, and dried.

Purification: If necessary, the crude product can be further purified by recrystallization from a

suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield pure 5-
Iodo-1H-indazol-3-amine.
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Biological Activity and Mechanism of Action
While specific biological studies on 5-Iodo-1H-indazol-3-amine are not prominently reported,

the 3-aminoindazole scaffold is a cornerstone in the development of kinase inhibitors.[2][13]

These compounds typically act as ATP-competitive inhibitors, binding to the hinge region of the

kinase's ATP-binding pocket.

The 3-amino group is crucial as it often forms one or two key hydrogen bonds with the

backbone amide and carbonyl groups of the kinase hinge region, mimicking the adenine

portion of ATP. The indazole ring itself occupies the hydrophobic pocket where adenine would

bind. Substituents on the indazole ring, such as the iodine at the C5 position, extend into other

regions of the ATP pocket and can be modified to enhance potency and selectivity for the target

kinase.[2] Derivatives of 3-aminoindazole have shown potent inhibitory activity against various

kinases, including PLK4 and BCR-ABL.[14][15]

General Mechanism of a 3-Aminoindazole Kinase Inhibitor

Kinase ATP-Binding Pocket
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Caption: Binding model of a 3-aminoindazole inhibitor in a kinase ATP pocket.

Safety and Handling
A safety data sheet (SDS) for 5-Iodo-1H-indazol-3-amine is not widely available. The following

information is based on the hazard profile of the closely related compound, 5-iodo-1-methyl-

1H-indazol-3-amine.[4] Standard laboratory precautions should be taken.
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Hazard Statements: H302+H312+H332 (Harmful if swallowed, in contact with skin or if

inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May

cause respiratory irritation).[4]

Precautionary Statements:

Prevention: P261 (Avoid breathing dust), P271 (Use only outdoors or in a well-ventilated

area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[4]

Handling: Use in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid

ingestion and inhalation.

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond
Amination - PMC [pmc.ncbi.nlm.nih.gov]

2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC
[pmc.ncbi.nlm.nih.gov]

3. scbt.com [scbt.com]

4. 5-Iodo-1-methyl-1H-indazol-3-amine | 1227955-23-8 [sigmaaldrich.com]

5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC
[pmc.ncbi.nlm.nih.gov]

6. CAS 874-05-5: 1H-Indazol-3-amine | CymitQuimica [cymitquimica.com]

7. benchchem.com [benchchem.com]

8. orgchemboulder.com [orgchemboulder.com]

9. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

10. chem.libretexts.org [chem.libretexts.org]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.sigmaaldrich.com/HK/zh/product/apolloscientificltd/apo414278937?context=bbe
https://www.sigmaaldrich.com/HK/zh/product/apolloscientificltd/apo414278937?context=bbe
https://www.benchchem.com/product/b1319777?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC7948442/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7948442/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10218234/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10218234/
https://www.scbt.com/p/5-iodo-1h-indazol-3-amine-88805-76-9
https://www.sigmaaldrich.com/HK/zh/product/apolloscientificltd/apo414278937?context=bbe
https://pmc.ncbi.nlm.nih.gov/articles/PMC12421766/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12421766/
https://cymitquimica.com/cas/874-05-5/
https://www.benchchem.com/pdf/1H_and_13C_NMR_of_3_Iodo_6_methyl_5_nitro_1H_indazole.pdf
https://www.orgchemboulder.com/Spectroscopy/irtutor/aminesir.shtml
https://openstax.org/books/organic-chemistry/pages/24-10-spectroscopy-of-amines
https://chem.libretexts.org/Courses/Athabasca_University/Chemistry_360%3A_Organic_Chemistry_II/Chapter_24%3A_Amines_and_Heterocycles/24.10_Spectroscopy_of_Amines
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1319777?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


11. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax
adaptation 1 [ncstate.pressbooks.pub]

12. 3-AMINO-5-IODO-1H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]

13. mdpi.com [mdpi.com]

14. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC
[pmc.ncbi.nlm.nih.gov]

15. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-
yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor
including the T315I gatekeeper resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [5-Iodo-1H-indazol-3-amine chemical properties and
structure]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1319777#5-iodo-1h-indazol-3-amine-chemical-
properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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